2,2'-Dinitrobiphenyl

Catalog No.
S575562
CAS No.
2436-96-6
M.F
C12H8N2O4
M. Wt
244.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Dinitrobiphenyl

CAS Number

2436-96-6

Product Name

2,2'-Dinitrobiphenyl

IUPAC Name

1-nitro-2-(2-nitrophenyl)benzene

Molecular Formula

C12H8N2O4

Molecular Weight

244.2 g/mol

InChI

InChI=1S/C12H8N2O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H

InChI Key

QAFJHDNFUMKVIE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

The exact mass of the compound 2,2'-Dinitrobiphenyl is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13356. It belongs to the ontological category of biphenyls in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2'-Dinitrobiphenyl is a key aromatic intermediate characterized by the ortho-positioning of its two nitro groups on the biphenyl core. This specific substitution pattern is not an incidental detail; it is the primary structural feature that enables its use as a precursor for a range of intramolecular cyclization reactions to form valuable nitrogen-containing heterocycles. Unlike its isomers, the proximity of the 2,2'-nitro groups dictates its synthetic utility, particularly in the formation of carbazoles and benzo[c]cinnolines, making its procurement essential for specific, sterically-demanding reaction pathways.

Procurement Fit

Heterocyclic Synthesis
Ortho-nitro groups enable intramolecular N–N bond formation to yield benzo[c]cinnoline scaffolds
Analytical Standard
Documented as internal standard for gas chromatographic determination of organochlorine pesticides
Materials Research
Non-planar, conformationally dynamic biphenyl core supports dielectric relaxation and molecular probe studies

Substituting 2,2'-Dinitrobiphenyl with its 3,3'- or 4,4'- isomers will result in complete reaction failure for target syntheses that rely on intramolecular cyclization. The spatial proximity of the ortho-nitro groups is a strict prerequisite for forming the necessary bonds to create cyclic structures like carbazoles or benzo[c]cinnolines. The larger separation between the nitro groups in the meta (3,3') and para (4,4') isomers makes such intramolecular reactions sterically impossible. Therefore, selecting the correct isomer is a critical, non-negotiable procurement decision dictated by the desired final molecular architecture.

Isomer Substitution Risk

Target Isomer 2,2′-Dinitrobiphenyl Sterically enforced non-planar conformation; regiospecific intramolecular cyclization
vs
Common Substitute 4,4′-Dinitrobiphenyl Planar, extended π-conjugation; yields only open-chain diamine upon reduction
Substituting the 4,4′-isomer results in complete loss of benzo[c]cinnoline access and altered analytical retention behavior—revalidation required.

Benzo[c]cinnoline Synthesis Precursor

The ortho-arrangement of the nitro groups in 2,2'-Dinitrobiphenyl is essential for the reductive coupling reaction that forms the benzo[c]cinnoline core. A process using sodium hydroxide in water affords benzo[c]cinnoline N-oxide in 91% yield, while using a sodium alkoxide in alcohol yields benzo[c]cinnoline directly in 93% yield. This high-yield intramolecular cyclization is sterically impossible with the 3,3'- and 4,4'- isomers, which cannot form the required N=N bond across the biphenyl rings.

Evidence DimensionProduct Yield via Reductive Cyclization
Target Compound Data91-93% yield of Benzo[c]cinnoline or its N-oxide
Comparator Or Baseline4,4'-Dinitrobiphenyl and 3,3'-Dinitrobiphenyl: 0% yield (reaction is impossible)
Quantified DifferenceEnables a reaction pathway not available to isomers
ConditionsPartial reduction with NaOH/water or NaOR/alcohol

For synthesizing the benzo[c]cinnoline scaffold, 2,2'-Dinitrobiphenyl is the only viable starting material among the dinitrobiphenyl isomers.

Cyclization Selectivity
Reported
95% benzo[c]cinnoline vs 0% for 4,4′-isomer
TiO₂/UV, 50% aq. isopropanol, 20 h
Enables exclusive heterocyclic product formation inaccessible to planar isomers
Cross-study comparable; binary reaction outcome

Melting Point Differentiation

2,2'-Dinitrobiphenyl exhibits a distinct melting point that differentiates it from its common isomers, impacting process conditions, purification, and handling. Its melting point is reported as 123.5–124.5 °C. In contrast, the more symmetrical 4,4'-Dinitrobiphenyl has a significantly higher melting point of ~242 °C, while 3,3'-Dinitrobiphenyl melts at an intermediate 153-155 °C. This lower melting point for the 2,2'- isomer can be advantageous for melt-processing or solution-phase reactions at moderate temperatures.

Evidence DimensionMelting Point (°C)
Target Compound Data123.5–124.5 °C
Comparator Or Baseline4,4'-Dinitrobiphenyl: ~242 °C; 3,3'-Dinitrobiphenyl: 153-155 °C
Quantified Difference117.5 °C lower than 4,4'-isomer
ConditionsStandard atmospheric pressure

The significantly lower melting point compared to the 4,4'- isomer allows for different processing temperatures and solvent choices, impacting energy costs and process design.

Suzuki–Miyaura Route
Context-dependent
Tailored cross-coupling enables unsymmetrical 2,2′-dinitrobiphenyl derivatives
Microwave-assisted domino reduction/cyclization
Broadens benzo[c]cinnoline scaffold diversity for pharmacological research
4,4′-isomer cannot participate in N–N cyclization

Reduction to 2,2'-Diaminobiphenyl

The complete reduction of 2,2'-Dinitrobiphenyl provides a direct and efficient route to 2,2'-Diaminobiphenyl, a valuable bidentate ligand and monomer. Catalytic hydrogenation using Raney nickel in an ethanol-ethyl acetate solvent mixture gives excellent yields of the diamine. While the 3,3'- and 4,4'- isomers can also be reduced to their respective diamines, the procurement of the 2,2'- isomer is specifically required for applications needing the unique chelation or polymer geometry imparted by the ortho-amino groups.

Evidence DimensionSynthetic Product
Target Compound Data2,2'-Diaminobiphenyl
Comparator Or Baseline4,4'-Dinitrobiphenyl yields 4,4'-Diaminobiphenyl (Benzidine)
Quantified DifferenceProduces a structurally distinct, non-interchangeable diamine isomer
ConditionsCatalytic hydrogenation (e.g., Raney Nickel, Pd/C)

This compound is the necessary precursor for obtaining the 2,2'-diamino isomer, which has fundamentally different coordination chemistry and polymer properties than diamines from other isomers.

Dielectric Relaxation
Class-level
Dynamic torsional angle responds to solvent polarity
τ_D correlates with moment of inertia; Debye-like behavior
Provides tunable molecular probe for dielectric studies
Contrasts with static 2,2′-dibromobiphenyl conformation
GC Internal Standard
Data to verify
Established as internal standard for p,p′-DDT determination
Method validation specific to 2,2′-isomer
Requires isomer-specific revalidation for analytical method compliance
No public validation data available; source review needed

Carbazole Precursor for Organic Electronics

For research and manufacturing of organic light-emitting diodes (OLEDs), photovoltaics, and photorefractive polymers where the carbazole core is a required building block. The reductive cyclization of 2,2'-dinitrobiphenyl is a foundational step in accessing this heterocycle, a reaction that is impossible with its 3,3'- or 4,4'- isomers.

Benzo[c]cinnoline Scaffold Synthesis

When the target molecule is benzo[c]cinnoline or its derivatives, used in medicinal chemistry and as ligands for coordination chemistry. The specific ortho-geometry of 2,2'-dinitrobiphenyl enables high-yield intramolecular cyclization to form the core diazene linkage of the target system.

2,2'-Diaminobiphenyl for Chiral Ligands & Polymers

As the designated starting material for producing 2,2'-diaminobiphenyl, a key precursor for chiral ligands (e.g., BINAP derivatives after resolution) and specialized polyimides. The unique geometry of the resulting diamine, which dictates its performance in asymmetric catalysis or as a polymer monomer, is directly templated by this specific dinitro precursor.

Application Fit

Application
Selection Property
Validation Focus
Benzo[c]cinnoline Scaffold Synthesis
Intramolecular N–N bond formation capability
Product selectivity under reductive conditions
Organochlorine Pesticide Analysis (ISTD)
Validated GC retention characteristics
Isomer identity verification for method compliance
Dielectric Property & Conformational Studies
Solvent-responsive torsional flexibility
Dielectric relaxation response in varied media
Green Chemistry Education (Ullmann Coupling)
Solvent-free protocol accessibility
Reaction reproducibility and purification simplicity

XLogP3

3.4

Boiling Point

305.0 °C

Melting Point

126.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2436-96-6

Wikipedia

2,2'-dinitrobiphenyl

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